Doxycycline 5-sulfosalicylate
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Overview
Description
Doxycycline 5-sulfosalicylate is a semi-synthetic tetracycline antibiotic. It is derived from doxycycline, which is known for its broad-spectrum antibacterial properties. This compound is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, as well as certain parasites and protozoa . This compound is used in the treatment of various bacterial infections, including respiratory tract infections, acne, chlamydial infections, Lyme disease, cholera, typhus, and syphilis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of doxycycline 5-sulfosalicylate involves several steps. Initially, 5-hydroxy-6-demethyl-6-desoxy-6-methylene-11-chlorotetracycline is pressurized and hydrogenated with hydrogen in the presence of a palladium/carbon (Pd/C) catalyst . This reaction produces alpha-6-doxycycline 5-sulfosalicylate. The compound is then basified to generate alpha-6-doxycycline base, which is subsequently transformed into doxycycline hydrochloride through salt transformation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process. The key steps include hydrogenation using a Pd/C catalyst, followed by salification and basification . The process is optimized to improve productivity and stereoselectivity, ensuring a high-quality finished product with reduced content of related substances .
Chemical Reactions Analysis
Types of Reactions
Doxycycline 5-sulfosalicylate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Typically employs hydrogen gas in the presence of a Pd/C catalyst.
Substitution: Utilizes reagents like sulfosalicylic acid for salification.
Major Products Formed
The major products formed from these reactions include alpha-6-doxycycline base and doxycycline hydrochloride .
Scientific Research Applications
Doxycycline 5-sulfosalicylate has a wide range of scientific research applications:
Mechanism of Action
Doxycycline 5-sulfosalicylate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the association of charged aminoacyl-tRNA with the ribosomal A site . This prevents the elongation of the peptide chain, thereby inhibiting bacterial growth and replication . The compound also interacts with reactive oxygen species, influencing oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Meclocycline sulfosalicylate: Another tetracycline antibiotic used primarily for skin conditions.
Oxytetracycline: A naturally occurring tetracycline with similar antibacterial properties.
Tetracycline: The parent compound from which doxycycline is derived.
Uniqueness
Doxycycline 5-sulfosalicylate is unique due to its enhanced stability and broad-spectrum activity. It is more lipophilic and plasma-bound compared to its analogs, providing more effective clinical use . Additionally, its interaction with sulfide and polysulfide offers unique insights into free radical biology .
Properties
CAS No. |
36003-53-9 |
---|---|
Molecular Formula |
C29H30N2O14S |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C22H24N2O8.C7H6O6S/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1-3,8H,(H,9,10)(H,11,12,13)/t7-,10+,14+,15-,17-,22-;/m0./s1 |
InChI Key |
IHGRARUXKULRDG-CVHRZJFOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origin of Product |
United States |
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